molecular formula C14H20O2 B14022208 (R)-2-Benzyl-2,4-dimethylpentanoic acid

(R)-2-Benzyl-2,4-dimethylpentanoic acid

Katalognummer: B14022208
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: IGCDJWUIMMLUCD-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Benzyl-2,4-dimethylpentanoic acid is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is characterized by the presence of a benzyl group attached to the second carbon of a 2,4-dimethylpentanoic acid backbone. The ® configuration indicates that the compound has a specific spatial arrangement as determined by the Cahn-Ingold-Prelog priority rules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzyl-2,4-dimethylpentanoic acid can be achieved through various methods. One common approach involves the asymmetric hydrogenation of a suitable precursor. This method typically employs a chiral catalyst to ensure the desired ® configuration is obtained. Another method involves the resolution of racemic mixtures using chiral resolving agents, which separate the ® and (S) enantiomers based on their differing interactions with the resolving agent .

Industrial Production Methods

Industrial production of ®-2-Benzyl-2,4-dimethylpentanoic acid often involves large-scale asymmetric synthesis using chiral catalysts. These processes are optimized for high yield and purity, ensuring that the desired enantiomer is produced efficiently. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Benzyl-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

®-2-Benzyl-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-2-Benzyl-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-Benzyl-2,4-dimethylpentanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact selectively with chiral environments makes it valuable in asymmetric synthesis and chiral recognition studies.

Eigenschaften

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

(2R)-2-benzyl-2,4-dimethylpentanoic acid

InChI

InChI=1S/C14H20O2/c1-11(2)9-14(3,13(15)16)10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,15,16)/t14-/m1/s1

InChI-Schlüssel

IGCDJWUIMMLUCD-CQSZACIVSA-N

Isomerische SMILES

CC(C)C[C@](C)(CC1=CC=CC=C1)C(=O)O

Kanonische SMILES

CC(C)CC(C)(CC1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.